2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound, in particular, has a unique structure that combines an isoindole core with a phenoxyethyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps. One common method involves the reaction of 5-methyl-2-(propan-2-yl)phenol with ethyl bromoacetate to form an intermediate ester. This intermediate is then subjected to a nucleophilic substitution reaction with 2,3-dihydro-1H-isoindole-1,3-dione in the presence of a base such as sodium hydride. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenoxy and isoindole moieties, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced isoindole derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
2-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of 2-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA or RNA can lead to antiviral or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- **2-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
- **2-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE derivatives
- Other isoindole derivatives
Uniqueness
The uniqueness of 2-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE lies in its specific structural combination of an isoindole core with a phenoxyethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H21NO3 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H21NO3/c1-13(2)15-9-8-14(3)12-18(15)24-11-10-21-19(22)16-6-4-5-7-17(16)20(21)23/h4-9,12-13H,10-11H2,1-3H3 |
InChI Key |
UAEUUMKVGQCASH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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